7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol is a heterocyclic compound characterized by its unique pyrrolo[2,3-d]pyrimidine core structure, which features a thiol functional group. The compound includes a 3-methylphenyl substituent at the 7-position and a phenyl group at the 5-position, contributing to its chemical reactivity and potential biological activity. This compound is of interest in medicinal chemistry due to its diverse applications in drug development and material science.
This compound belongs to the class of pyrrolo[2,3-d]pyrimidines, which are known for their diverse biological activities. It is typically synthesized through multi-step organic reactions involving readily available precursors. The classification of this compound highlights its potential as a therapeutic agent, particularly in the context of anti-inflammatory and anticancer research .
The synthesis of 7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol typically involves several key steps:
Industrial production may optimize these routes to improve yield and reduce costs by employing high-throughput reactors and continuous flow chemistry techniques.
The molecular formula of 7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol is , with a molecular weight of approximately 312.40 g/mol. The IUPAC name reflects its complex structure, which includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 312.40 g/mol |
IUPAC Name | 7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol |
InChI Key | InChI=1S/C17H16N4S/c1-14(18)12-11-13(19)9-10(18)8-15(20)21/h8-12,20H,1H3,(H,19)(H,21) |
7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol can undergo various chemical reactions:
The specific products formed depend on the reaction conditions and reagents used, enabling versatile modifications of the compound's structure .
The mechanism of action for 7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol involves its interaction with specific molecular targets within biological systems. Research indicates that this compound may exhibit significant biological activity through:
These interactions suggest that this compound could serve as a candidate for developing novel anti-inflammatory therapies .
The physical properties of 7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol include:
Chemical properties include:
These properties are essential for understanding its behavior in biological systems and during synthesis.
7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol has several applications across various scientific fields:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5